(2S,6S)-2,6-Diaminoheptanedioic acid-13C7,15N2

描述

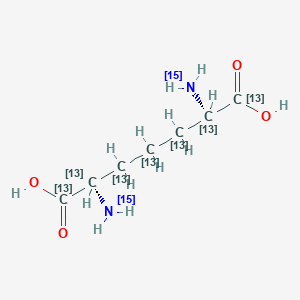

This compound is a stereospecific, isotopically labeled derivative of heptanedioic acid, featuring dual ¹⁵N-labeled azanyl (NH₂) groups at the 2S and 6S positions and uniform ¹³C enrichment across all seven carbons. Its synthesis likely involves advanced isotopic incorporation techniques, such as using ¹³C-enriched precursors and ¹⁵N-labeled amines, followed by stereocontrolled assembly. The isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic tracing studies, where precise tracking of molecular behavior is critical .

属性

分子式 |

C7H14N2O4 |

|---|---|

分子量 |

199.13 g/mol |

IUPAC 名称 |

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI 键 |

GMKMEZVLHJARHF-XEWADIPKSA-N |

手性 SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2] |

规范 SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

(2S,6S)-2,6-双(15N)(氮烷基)(1,2,3,4,5,6,7-13C7)庚二酸的合成涉及多个步骤,包括同位素标记原子的掺入。一般的合成路线包括:

起始原料: 合成始于含有同位素标记的氮和碳原子的市售起始原料。

反应步骤:

反应条件: 反应通常在受控条件下进行,包括特定的温度、压力以及催化剂的使用,以确保所需的立体化学 (2S,6S)。

工业生产方法

(2S,6S)-2,6-双(15N)(氮烷基)(1,2,3,4,5,6,7-13C7)庚二酸的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大程度地提高产量和纯度。这包括使用先进技术,例如连续流动反应器和自动化合成平台。

化学反应分析

反应类型

(2S,6S)-2,6-双(15N)(氮烷基)(1,2,3,4,5,6,7-13C7)庚二酸可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以导致形成还原胺衍生物。

取代: 氮烷基可以参与取代反应,导致形成各种取代衍生物。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化锂铝)和用于取代反应的亲核试剂。反应通常在受控条件下进行,以确保选择性和产率。

主要产物

这些反应形成的主要产物取决于所用特定反应条件和试剂。例如,氧化可能会产生氧代衍生物,而还原可以产生胺衍生物。

科学研究应用

作用机理

(2S,6S)-2,6-双(15N)(氮烷基)(1,2,3,4,5,6,7-13C7)庚二酸的作用机理涉及其与分子靶标和途径的相互作用。同位素标记的原子允许对化合物在各种系统中的行为进行精确跟踪和分析。这包括结合特定酶或受体,影响生化途径,以及改变细胞功能。

作用机制

The mechanism of action of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its interaction with molecular targets and pathways. The isotopically labeled atoms allow for precise tracking and analysis of the compound’s behavior in various systems. This includes binding to specific enzymes or receptors, influencing biochemical pathways, and altering cellular functions.

相似化合物的比较

Comparison with Structurally Related Compounds

Non-isotopic analogs: (2R,6S)- and (2S,6R)-Heptanedioic Acid Derivatives

The non-isotopic analogs described in (e.g., compounds 9 and 11) share the heptanedioic acid backbone but differ in stereochemistry and substituents. For example:

- Compound 9 : (2R,6S)-dibenzyl ester with benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups.

- Compound 11 : (2S,6R)-dibenzyl ester with Fmoc-D-Glu-OBzl and Z-protected amines.

Key Differences :

Isotopic Labeling: The target compound’s ¹³C/¹⁵N labeling enables distinct analytical applications (e.g., isotope dilution MS) compared to non-labeled analogs, which are primarily used in synthetic intermediates or chiral resolution studies.

Synthesis Complexity : Introducing isotopic labels requires specialized reagents (e.g., ¹³C-enriched starting materials, ¹⁵N-ammonia derivatives) and rigorous purification to avoid isotopic dilution, unlike the straightforward protection/deprotection steps in .

Isotopically Labeled Perfluorinated Acids ()

These are used as internal standards for environmental or bioanalytical quantification.

Comparative Analysis :

| Property | Target Compound | M7PFUdA (¹³C7-PFUdA) |

|---|---|---|

| Core Structure | Heptanedioic acid with diamino groups | Perfluoro-undecanoic acid |

| Isotopes | ¹³C7, ¹⁵N2 | ¹³C7 |

| Applications | Metabolic studies, chiral NMR probes | Environmental contaminant quantification |

| Synthetic Challenges | Dual isotope incorporation, stereocontrol | Fluorination efficiency, chain length control |

Research Findings and Data

Spectral Characteristics

- ¹³C NMR : The uniform ¹³C labeling simplifies peak assignment compared to partially labeled analogs. For example, the perfluoro-¹³C7 acid in shows split peaks due to adjacent ¹³C-¹²C coupling, whereas the target compound’s fully ¹³C-enriched backbone eliminates this complexity .

- ¹⁵N NMR: The ¹⁵N-labeled azanyl groups provide distinct chemical shifts (~30–50 ppm for NH₂), absent in non-labeled analogs like compound 9 .

Stability and Reactivity

For instance:

- Hydrolysis Rates: The target compound’s ¹³C-enriched carboxyl groups may exhibit slightly slower hydrolysis than non-labeled analogs due to kinetic isotope effects (KIE ≈ 1.03–1.05) .

生物活性

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is a chemically modified amino acid that has garnered attention for its potential biological activities. This compound features nitrogen isotopes and deuterium labeling, which may influence its metabolic pathways and interactions in biological systems. Understanding its biological activity is crucial for applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C7H14N2O4

- Molecular Weight : 174.20 g/mol

- Isotopic Composition : Contains two nitrogen-15 isotopes and seven carbon-13 isotopes.

The biological activity of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is primarily linked to its role as a substrate in metabolic pathways. It may act as a precursor for the synthesis of various biomolecules including neurotransmitters and proteins. The incorporation of stable isotopes allows for tracing studies to assess metabolic fates and interactions in vivo.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains due to its structural similarity to amino acids utilized by bacteria for growth.

- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its protective effects on neuronal cells.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Neuroprotective | Reduced apoptosis in neuronal cells | |

| Anti-inflammatory | Decreased IL-6 production |

Case Study 1: Neuroprotective Effects

In a study involving cultured neuronal cells exposed to oxidative stress, treatment with (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to enhanced antioxidant defenses mediated by the compound.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against various Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against E. coli and Staphylococcus aureus when tested using agar diffusion methods.

Research Findings

Recent research has focused on the isotopic labeling properties of this compound to better understand its metabolic pathways. Studies utilizing mass spectrometry have shown that the incorporation of nitrogen-15 enhances the detection sensitivity of metabolites derived from this compound in biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。